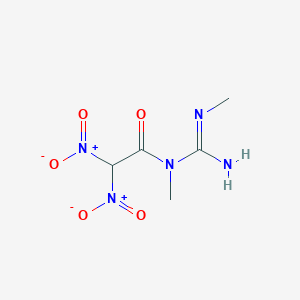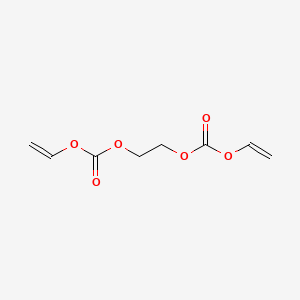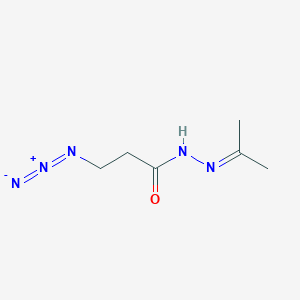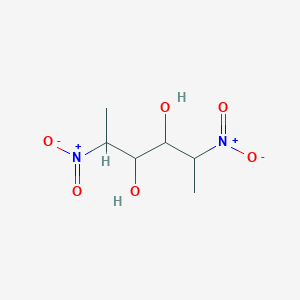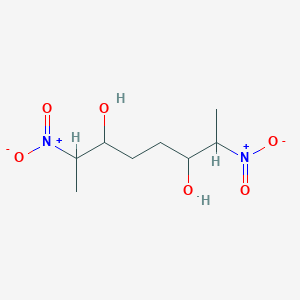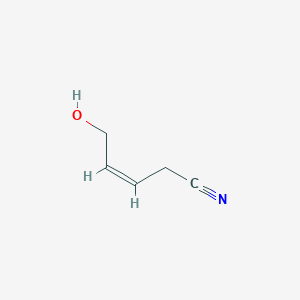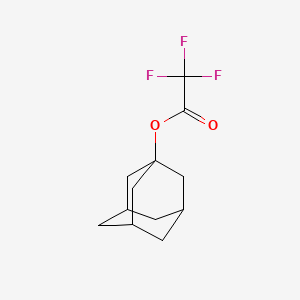
1-Adamantyl trifluoroacetate
Descripción general
Descripción
1-Adamantyl trifluoroacetate is a useful research compound. Its molecular formula is C12H15F3O2 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Adamantyl trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Adamantyl trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Self-Acylation Applications : The self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride medium has been explored for efficient synthesis of various derivatives, including 2,4-bis(1-adamantyl)acetoacetic acid, its esters, and amides (Kovalev et al., 2010).
Alkane Activation : 1-Adamantyl trifluoroacetate has been used in the conversion of adamantane to 1-adamantanol with palladium complexes in trifluoroacetic acid solutions, demonstrating its role in alkane activation (Beattie et al., 1991).
Solvolysis Studies : Research has been conducted on the solvolyses of 1-adamantyl trifluoroacetates in various aqueous mixtures, providing insights into the reactivity and stability of these compounds in different solvent systems (Bentley & Roberts, 1989).
Carbocation-forming Reactions : The behavior of 1-adamantyl trifluoroacetate in ionic liquids has been studied, revealing that it reacts via ionization to form carbocationic intermediates. This finding is significant for understanding the reactivity of these compounds in non-conventional solvents (Creary et al., 2005).
Oxidation Processes : The oxidation of adamantanes to 1-adamantyl trifluoroacetates using sodium nitrite in trifluoroacetic acid has been effectively achieved, indicating potential applications in synthetic chemistry (Onomura et al., 2006).
Adamantylation of Amides and Nitriles : A new method for N-adamantylation of amides and nitriles in trifluoroacetic acid using 1-adamantyl trifluoroacetate has been developed, showcasing its utility in organic synthesis (Shokova et al., 1997).
Biological Applications : Certain adamantylated aminoheterocycles, synthesized using 1-adamantanol in trifluoroacetic acid, have shown potential in enhancing the induction of tumor necrosis factor alpha in melanoma cells, indicating possible biomedical applications (Mauri et al., 2001).
Propiedades
IUPAC Name |
1-adamantyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2/c13-12(14,15)10(16)17-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMCUCZHUFRUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate](/img/structure/B8047251.png)
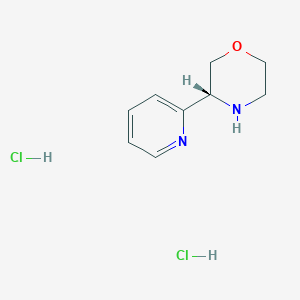
![4'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B8047266.png)
![sodium;1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxycyclobutane-1-carboxylate](/img/structure/B8047272.png)
![5-methyl-5-[(1R)-4-methylcyclohex-3-en-1-yl]-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B8047282.png)

